1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole
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Overview
Description
1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole is a heterocyclic compound that features a unique fusion of pyrrolo[3,2-d]pyrimidine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole typically involves multi-step synthetic routes. One common method includes the condensation of appropriate pyrimidine derivatives with imidazole precursors under controlled conditions. Industrial production methods often utilize palladium-catalyzed cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It shows promise in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that promote cell growth and survival. This mechanism is particularly relevant in the context of cancer therapy .
Comparison with Similar Compounds
1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Imidazole derivatives: While these compounds share the imidazole ring, their biological activities can vary significantly based on the substituents attached to the ring. The uniqueness of this compound lies in its dual-ring structure, which contributes to its distinct biological activities and potential therapeutic applications
Properties
IUPAC Name |
4-imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-4-8-9(14-7)10(13-5-12-8)15-3-2-11-6-15/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCQASFZDOTAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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